6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane
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Overview
Description
6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane is a bicyclic organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol It is characterized by a unique structure that includes a phenyl group attached to a dioxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenyl-substituted epoxides with suitable nucleophiles to form the bicyclic structure. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. The industrial production may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group and the dioxabicycloheptane ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce phenyl-substituted alcohols .
Scientific Research Applications
6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxabicycloheptane ring system provides a rigid framework that can influence the compound’s binding affinity and selectivity .
Properties
IUPAC Name |
6-phenyl-3,7-dioxabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-4-9(5-3-1)11-6-7-12-8-10(11)13-11/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKBUIMJAZZZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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